

Application Note: Thermal Stability of Polyethylene using Thermogravimetric Analysis (TGA)

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Compound of Interest

Compound Name: Polyethylene

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Audience: Researchers, scientists, and drug development professionals.

Introduction Thermogravimetric Analysis (TGA) is a fundamental thermal analysis technique used to measure the change in mass of a sample as a function of temperature or time in a controlled atmosphere.^[1] It is widely employed to determine the thermal stability and composition of polymeric materials.^{[2][3]} For **polyethylene** (PE), a ubiquitous polymer in packaging, medical devices, and various industrial applications, understanding its thermal stability is crucial for defining its processing conditions and service temperature limits.^{[3][4]} This application note provides a detailed protocol for assessing the thermal stability of different **polyethylene** grades (HDPE, LDPE, LLDPE) using TGA, in accordance with standards such as ASTM E1131 and ISO 11358.^{[1][2]}

Principle of Thermogravimetric Analysis TGA involves heating a small amount of sample on a precision balance inside a furnace under controlled conditions.^[2] As the temperature increases, the sample may undergo decomposition, leading to a loss of mass. This mass change is continuously recorded against temperature, generating a TGA curve (thermogram). The derivative of this curve, known as the DTG curve, shows the rate of mass loss and helps to identify the temperatures at which decomposition is most rapid.^[3] Key parameters obtained from TGA include the onset temperature of decomposition, the peak decomposition temperature, and the percentage of residual mass.

Experimental Protocols

1. Materials and Equipment

- Samples: High-Density **Polyethylene** (HDPE), Low-Density **Polyethylene** (LDPE), Linear Low-Density **Polyethylene** (LLDPE) powders or small, uniformly sized pieces.
- Instrument: Thermogravimetric Analyzer (e.g., Setaram SETLINE STA, PerkinElmer TGA, TA Instruments Discovery 5500).[\[3\]](#)[\[5\]](#)[\[6\]](#)
- Sample Pans: Alumina or platinum crucibles.[\[3\]](#)[\[6\]](#)[\[7\]](#)
- Purge Gas: High-purity nitrogen (inert atmosphere) or air/oxygen (oxidative atmosphere).[\[3\]](#)[\[8\]](#)

2. TGA Instrument Setup and Calibration

- Ensure the instrument is calibrated for mass and temperature according to the manufacturer's guidelines.
- Set the purge gas flow rate. A typical rate is 20-30 ml/min to maintain the desired atmosphere and remove gaseous decomposition products.[\[3\]](#)[\[5\]](#)[\[7\]](#)
- Perform a blank run with an empty crucible using the same temperature program to create a baseline for buoyancy correction.[\[3\]](#)

3. Sample Preparation

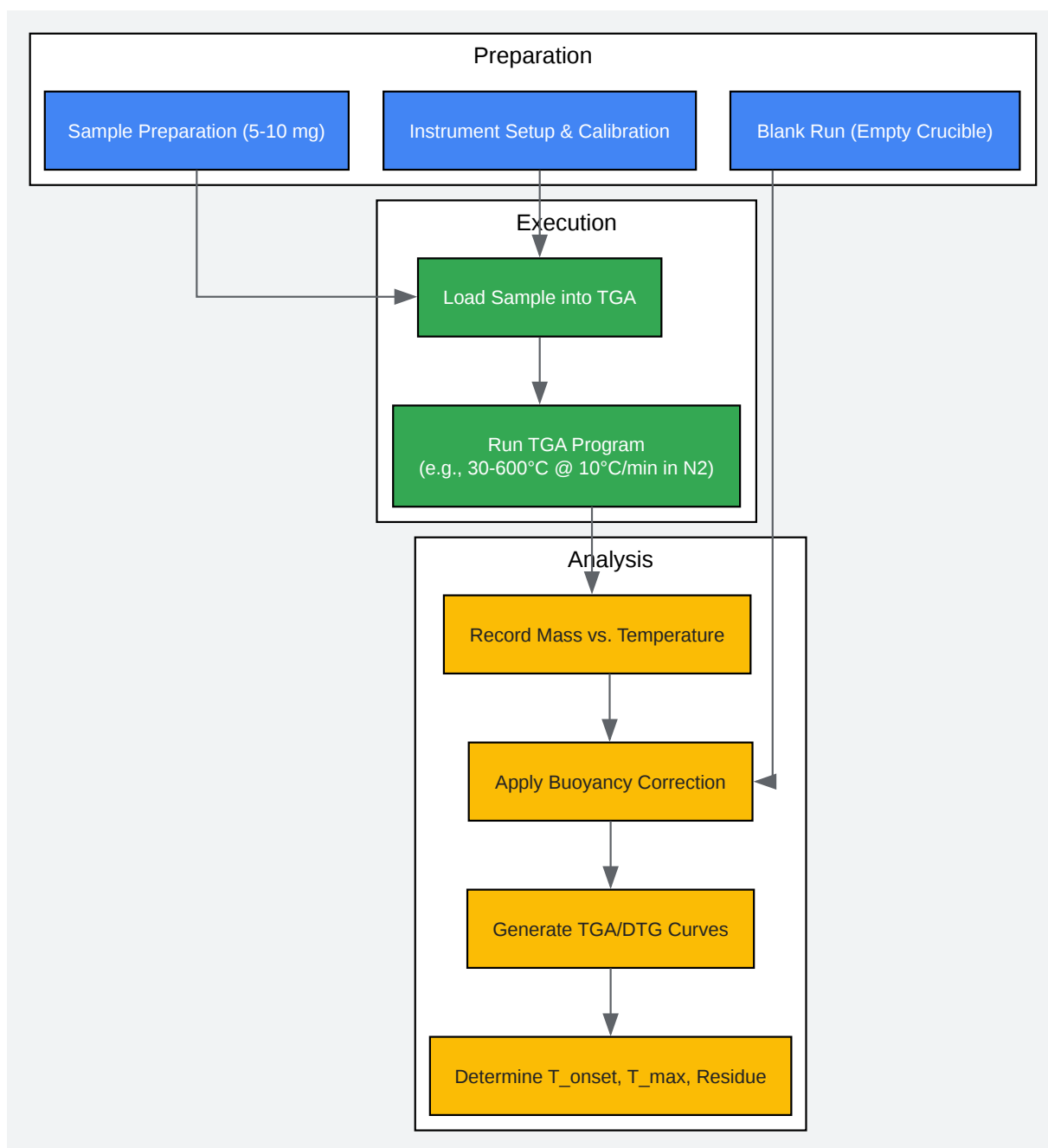
- Accurately weigh a small amount of the **polyethylene** sample (typically 5-10 mg) directly into the TGA crucible.[\[6\]](#)[\[9\]](#)
- Ensure the sample forms a thin, even layer at the bottom of the crucible to promote uniform heating and prevent thermal lag.[\[10\]](#)

4. TGA Measurement Protocol (Inert Atmosphere)

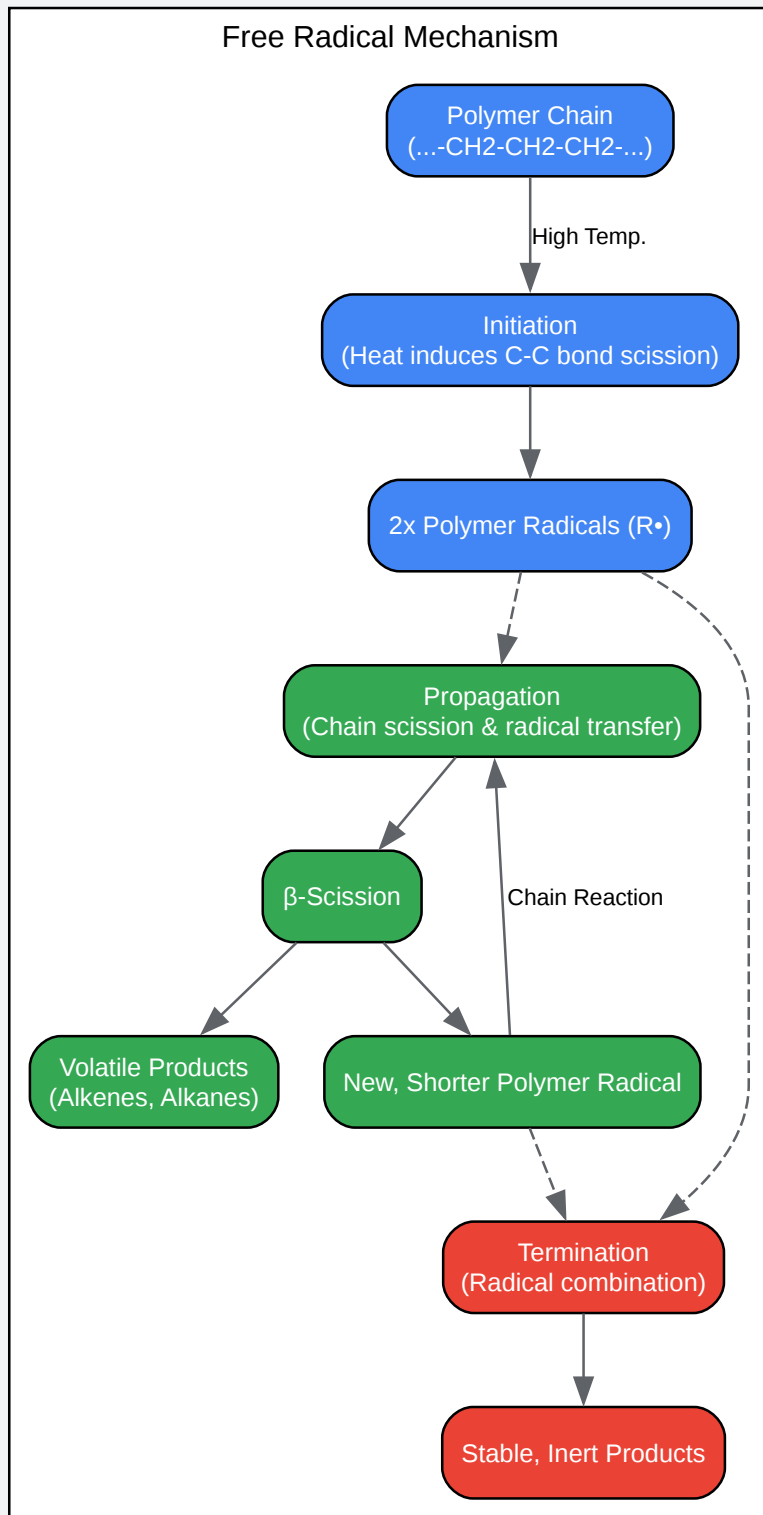
- Initial Equilibration: Equilibrate the sample at a starting temperature, typically 30°C, for a few minutes to ensure thermal stability.[\[3\]](#)

- Heating Ramp: Heat the sample from the initial temperature to a final temperature of approximately 600-800°C.[\[3\]](#)[\[6\]](#)[\[11\]](#) A constant heating rate of 10°C/min or 20°C/min is commonly used.[\[3\]](#)[\[9\]](#)[\[12\]](#)
- Atmosphere: Maintain a constant nitrogen flow throughout the experiment.[\[3\]](#)[\[13\]](#)
- Data Recording: Record the sample mass, temperature, and time throughout the run.

The experimental workflow for TGA is illustrated in the diagram below.



Polyethylene Thermal Degradation Pathway

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